molecular formula C13H13NO3S B056919 Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate CAS No. 161797-99-5

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Cat. No.: B056919
CAS No.: 161797-99-5
M. Wt: 263.31 g/mol
InChI Key: VBAMDWNNTNVLAV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a hydroxyphenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate typically involves the condensation of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Unique due to its specific substitution pattern on the thiazole ring.

    2-(4-Hydroxyphenyl)ethanol: Similar phenolic structure but lacks the thiazole ring.

    4-Hydroxy-2-quinolones: Contains a similar hydroxyphenyl group but with a different heterocyclic ring.

Uniqueness

This compound is unique due to the combination of the thiazole ring and the hydroxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(16)11-8(2)14-12(18-11)9-4-6-10(15)7-5-9/h4-7,15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCYSKNNFCGDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428280
Record name Ethyl 4-methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161797-99-5
Record name Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161797-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.403
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in febuxostat synthesis?

A: This compound serves as a crucial building block in the multi-step synthesis of febuxostat. [, , ] Its structure allows for further modifications, ultimately leading to the formation of the pharmacologically active febuxostat molecule.

Q2: How is this compound synthesized?

A: Several methods have been reported for its synthesis. One common approach involves the reaction of 4-hydroxybenzothioamide with ethyl 2-chloroacetoacetate, resulting in a cyclization reaction to form the desired compound. [, ]

Q3: What are the common subsequent steps in febuxostat synthesis after obtaining this compound?

A: A common next step involves formylation of the compound, typically through Duff reactions, to introduce a formyl group at the 3-position of the phenyl ring. [, , , ] This formylated intermediate then undergoes further transformations, including dehydration, alkylation, and hydrolysis, ultimately leading to febuxostat.

Q4: Are there any alternative synthetic routes for this intermediate that offer advantages?

A: Research has focused on optimizing the synthesis of this compound and subsequent steps to improve overall yield and efficiency. [, , ] One study reported a method using n-butyllithium as a catalyst for the formylation step, aiming to reduce allergenic factors and enhance environmental friendliness. []

Q5: What analytical techniques are commonly employed to characterize this compound?

A: Researchers utilize techniques like 1H-NMR and ESI-MS to confirm the structure and purity of the synthesized compound. [, ] These methods provide valuable information about the compound's molecular structure and ensure the success of each synthetic step.

Q6: Have any studies investigated the structure-activity relationship (SAR) of febuxostat analogs derived from modifications of this key intermediate?

A: While the provided research focuses primarily on the synthesis of febuxostat, one study explored the anti-proliferative activity of thiazole compounds derived from this compound. [] This research highlights the potential of modifying this intermediate to create novel compounds with biological activity.

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